molecular formula C7H13NO3 B2717471 Methyl 2-(aminomethyl)oxolane-3-carboxylate CAS No. 2167518-18-3

Methyl 2-(aminomethyl)oxolane-3-carboxylate

Cat. No.: B2717471
CAS No.: 2167518-18-3
M. Wt: 159.185
InChI Key: HTJLQKWFAQWGHZ-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)oxolane-3-carboxylate is a chemical compound that belongs to the class of oxolane derivatives It is characterized by the presence of an oxolane ring, which is a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)oxolane-3-carboxylate typically involves the reaction of oxolane derivatives with aminomethyl groups under specific conditions. One common method involves the use of methylation reactions where the oxolane ring is functionalized with an aminomethyl group. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale methylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)oxolane-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxolane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane carboxylic acids, while reduction can produce oxolane alcohols or amines.

Scientific Research Applications

Methyl 2-(aminomethyl)oxolane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)oxolane-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The aminomethyl group can interact with enzymes and receptors, potentially modulating their activity. The oxolane ring structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(aminomethyl)oxolane-2-carboxylate: A similar compound with a different position of the carboxylate group.

    Methyl 2-(aminomethyl)tetrahydrofuran-3-carboxylate: Another related compound with a tetrahydrofuran ring instead of an oxolane ring.

Uniqueness

Methyl 2-(aminomethyl)oxolane-3-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-(aminomethyl)oxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-10-7(9)5-2-3-11-6(5)4-8/h5-6H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJLQKWFAQWGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCOC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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